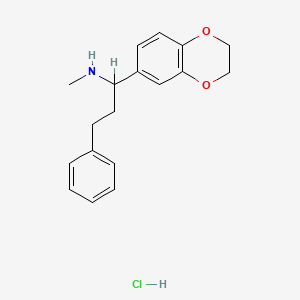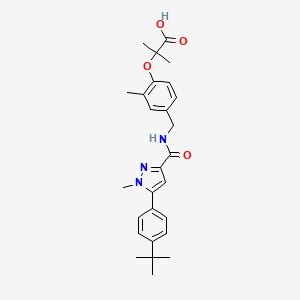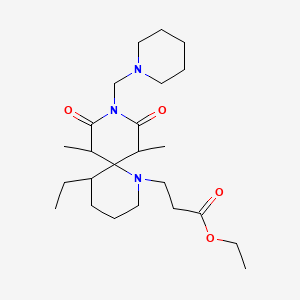
1-Piperidinepropionic acid, alpha,alpha'-(((piperidinomethyl)imino)dicarbonyl)bis(alpha-ethyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a solvent-free, light-cure adhesive designed for various applications, including tacking, bonding, encapsulating, coating, and sealing . This compound is known for its rapid curing properties when exposed to ultraviolet light, making it highly efficient for industrial use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sch 3751 involves the polymerization of acrylic esters. The process typically includes the following steps:
Monomer Preparation: Acrylic acid or its derivatives are prepared as the primary monomers.
Polymerization: The monomers undergo free radical polymerization in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile.
Modification: The resulting polymer is then modified with specific functional groups to enhance its adhesive properties.
Industrial Production Methods
In industrial settings, Sch 3751 is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality. The process involves:
Mixing: The monomers and initiators are mixed in a reactor.
Polymerization: The mixture is heated to initiate the polymerization reaction.
Modification: Post-polymerization, the polymer is modified with additional functional groups.
Purification: The final product is purified to remove any unreacted monomers or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Sch 3751 undergoes several types of chemical reactions, including:
Polymerization: The primary reaction involved in its synthesis.
Cross-linking: Upon exposure to ultraviolet light, the polymer chains cross-link, forming a solid adhesive layer.
Degradation: Under extreme conditions, the polymer can degrade, breaking down into smaller molecules.
Common Reagents and Conditions
Initiators: Benzoyl peroxide, azobisisobutyronitrile.
Solvents: Typically solvent-free, but in some cases, solvents like acetone may be used during the modification stage.
Conditions: Polymerization is usually carried out at elevated temperatures (60-80°C), while cross-linking occurs under ultraviolet light exposure.
Major Products Formed
The major product formed from these reactions is a solid, transparent adhesive layer with high tensile strength and excellent bonding properties.
Wissenschaftliche Forschungsanwendungen
Sch 3751 has a wide range of applications in scientific research, including:
Chemistry: Used as a bonding agent in various chemical experiments and industrial processes.
Biology: Employed in the encapsulation of biological samples for microscopy and other analytical techniques.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and strong adhesive properties.
Industry: Widely used in the automotive, aerospace, and electronics industries for bonding and sealing components.
Wirkmechanismus
The mechanism of action of Sch 3751 involves the formation of strong covalent bonds between the adhesive and the substrate. Upon exposure to ultraviolet light, the polymer chains cross-link, creating a solid adhesive layer. This cross-linking process enhances the mechanical strength and durability of the adhesive. The molecular targets include the functional groups on the substrate surface, which interact with the adhesive to form strong bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Henkel Loctite AA 3751: A similar light-cure adhesive with modified acrylic ester composition.
Henkel Loctite AA 3751 LiteTak: Another variant with slightly different curing properties.
Tripoli Buffing Compound: Used for similar applications but differs in chemical composition and curing mechanism.
Uniqueness
Sch 3751 stands out due to its rapid curing time, solvent-free composition, and high tensile strength. Unlike other adhesives, it cures in seconds when exposed to ultraviolet light, making it highly efficient for industrial applications. Its modified acrylic ester composition provides excellent bonding properties and chemical resistance, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
96582-94-4 |
|---|---|
Molekularformel |
C24H41N3O4 |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
ethyl 3-[5-ethyl-7,11-dimethyl-8,10-dioxo-9-(piperidin-1-ylmethyl)-1,9-diazaspiro[5.5]undecan-1-yl]propanoate |
InChI |
InChI=1S/C24H41N3O4/c1-5-20-11-10-15-26(16-12-21(28)31-6-2)24(20)18(3)22(29)27(23(30)19(24)4)17-25-13-8-7-9-14-25/h18-20H,5-17H2,1-4H3 |
InChI-Schlüssel |
FVIHUPDHGKGYEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCN(C12C(C(=O)N(C(=O)C2C)CN3CCCCC3)C)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


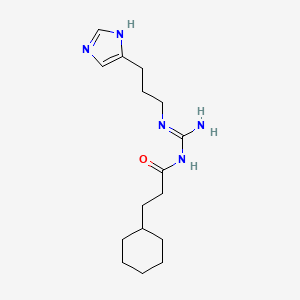


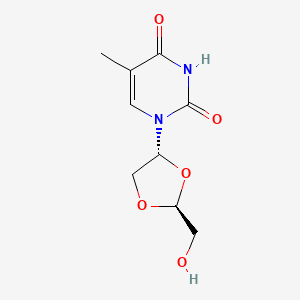
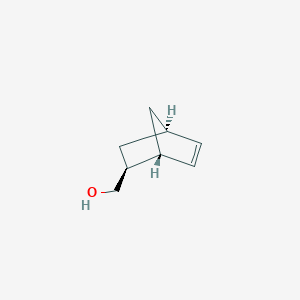
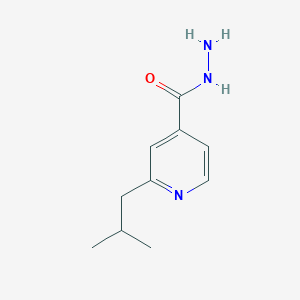
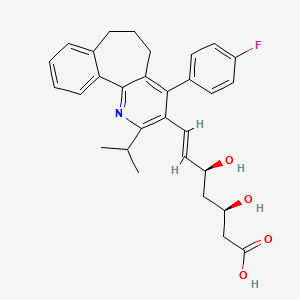
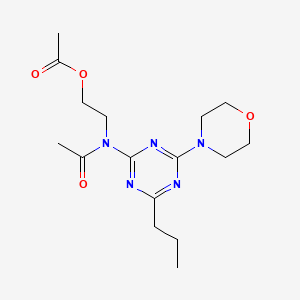
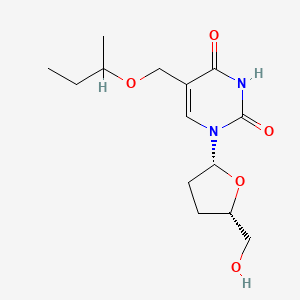

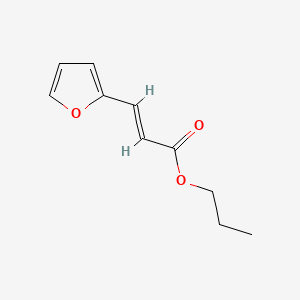
![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
